

5-Fluoro-2-nitrophenylacetic acid CAS number

29640-98-0

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Compound of Interest

Compound Name: 5-Fluoro-2-nitrophenylacetic acid

Cat. No.: B1310466

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An In-Depth Technical Guide to **5-Fluoro-2-nitrophenylacetic Acid** (CAS 29640-98-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **5-Fluoro-2-nitrophenylacetic acid**, a key chemical intermediate in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's synthesis, physicochemical properties, core reactivity, and practical applications, grounding all information in established scientific principles and methodologies.

Introduction: Strategic Importance in Synthesis

5-Fluoro-2-nitrophenylacetic acid (CAS: 29640-98-0) is an aromatic carboxylic acid distinguished by a unique trifunctional substitution pattern on the phenyl ring.[1] The presence of a carboxylic acid moiety, a nitro group, and a fluorine atom imparts a distinct reactivity profile, making it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2][3]

The molecule's strategic value arises from the interplay of its functional groups:

- Carboxylic Acid: Provides a handle for forming amides, esters, and other derivatives, crucial for constructing larger, more complex molecules.

- Nitro Group: A powerful electron-withdrawing group that influences the aromatic ring's reactivity.[2] Critically, it serves as a synthetic precursor to an aniline (amino) group via reduction, a foundational transformation for introducing diverse functionalities.
- Fluorine Atom: As a highly electronegative element, fluorine modulates the electronic properties of the aromatic ring.[2] In drug development, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability (lipophilicity) of drug candidates.[2]

This guide will explore the practical aspects of utilizing this reagent, from its synthesis and characterization to its application as a pivotal intermediate in creating novel therapeutic agents and specialized chemicals.[1][3]

Physicochemical and Spectroscopic Profile

The compound typically appears as a white to light yellow crystalline powder.[1][4][5] A clear understanding of its physical and spectroscopic properties is essential for its effective use and characterization in a laboratory setting.

Physical Properties

Key quantitative data for **5-Fluoro-2-nitrophenylacetic acid** are summarized below. The relatively narrow melting point range reported across multiple sources suggests good purity for commercially available samples.[2]

Property	Value	Source(s)
CAS Number	29640-98-0	[3] [6] [7]
Molecular Formula	C ₈ H ₆ FNO ₄	[1] [2] [6]
Molecular Weight	199.14 g/mol	[1] [2] [3]
Melting Point	153-157 °C	[1] [2] [5] [6]
Boiling Point	343.6 ± 27.0 °C (Predicted at 760 mmHg)	[2] [6]
Density	1.5 ± 0.1 g/cm ³ (Predicted)	[2] [6]
pKa	3.74 ± 0.10 (Predicted)	[6]
Appearance	White to light yellow crystal powder	[1] [4] [5]

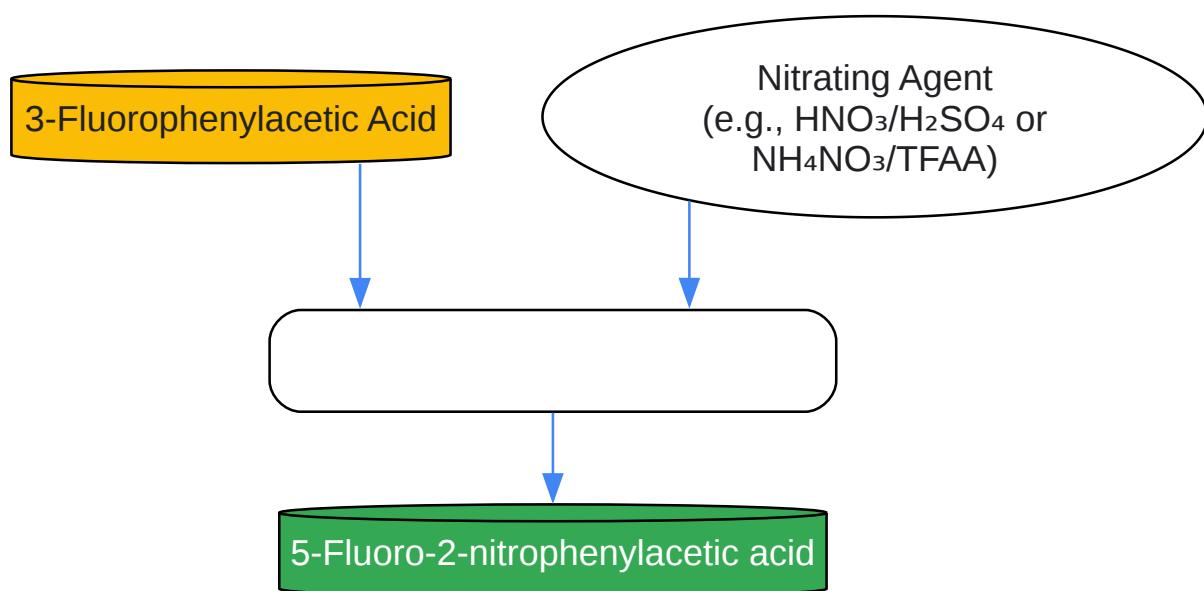
Spectroscopic Characterization

While specific spectra are dependent on instrumentation and sample preparation, the key identifying features can be predicted. Spectroscopic analysis is critical for confirming the structure and purity of the compound.[\[2\]](#)

Technique	Expected Characteristics
¹ H NMR	Aromatic protons will appear as complex multiplets due to splitting by the fluorine atom and adjacent protons. The methylene (-CH ₂ -) protons adjacent to the carboxylic acid will appear as a singlet. The carboxylic acid proton will be a broad singlet, typically far downfield.
¹³ C NMR	Distinct signals for the eight carbon atoms are expected. The carbonyl carbon of the carboxylic acid will be significantly downfield. Carbons attached to fluorine will show coupling (C-F splitting).
IR Spectroscopy	The infrared spectrum provides definitive markers for the functional groups. ^[2] Key expected absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm ⁻¹), a sharp C=O stretch (~1700 cm ⁻¹), and strong asymmetric and symmetric stretches for the NO ₂ group (~1530 and ~1350 cm ⁻¹).
Mass Spectrometry	Mass spectrometry will confirm the molecular weight. An analysis of a sample resulted in a mass of 199 [M-H] ⁺ , consistent with the expected molecular weight of 199.14 g/mol . ^[4]

Synthesis and Production

The most common laboratory-scale synthesis of **5-Fluoro-2-nitrophenylacetic acid** involves the electrophilic nitration of 3-fluorophenylacetic acid. The choice of nitrating agent and reaction conditions is critical to achieving good yield and regioselectivity.



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Figure 1: High-level synthesis workflow.

Rationale for Regioselectivity

In the nitration of 3-fluorophenylacetic acid, the incoming nitro group is directed primarily to the C2 and C5 positions. The phenylacetic acid group is ortho-, para-directing, while the fluorine atom is also an ortho-, para-director but deactivating. The substitution occurs ortho to the activating phenylacetic acid group and meta to the deactivating fluorine atom, leading to the desired 2-nitro product.

Detailed Experimental Protocols

Two common procedures for nitration are described below.

Protocol 1: Nitration using Nitric and Sulfuric Acids

This classic method uses a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

- Step 1: Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add 100 mL of concentrated sulfuric acid to 23.2 g of 3-fluorophenylacetic acid. Cool the mixture in an ice bath.

- Step 2: Reagent Addition: Slowly add 6.5 mL of concentrated nitric acid dropwise, ensuring the internal temperature is maintained below 40°C to control the exothermic reaction and prevent side product formation.[4]
- Step 3: Reaction: Once the addition is complete, remove the ice bath and stir the mixture at ambient temperature for 24 hours.[4]
- Step 4: Workup and Isolation: Pour the reaction mixture slowly onto 1 kg of crushed ice. The product, being poorly soluble in the acidic aqueous solution, will precipitate out.[4]
- Step 5: Purification: Collect the crude precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in vacuo. The resulting crude product has a reported melting point of 137-142°C.[4] Further purification can be achieved by recrystallization.

Protocol 2: Nitration using Ammonium Nitrate and Trifluoroacetic Anhydride (TFAA)

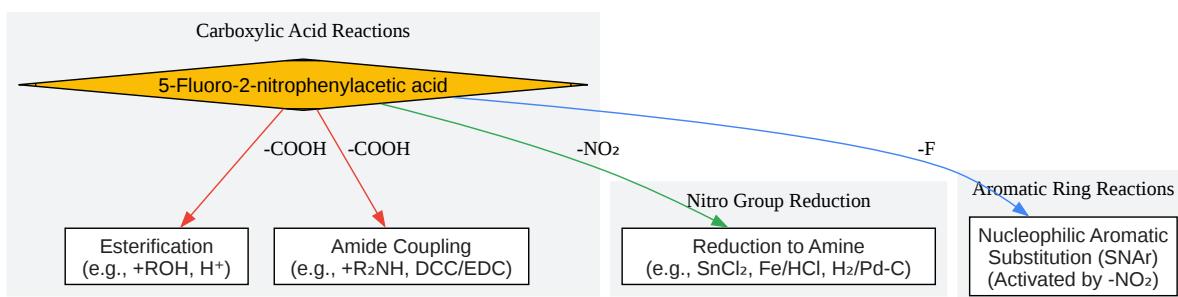
This method offers an alternative, often milder, approach to nitration. TFAA reacts with ammonium nitrate to generate the nitrating agent in situ.

- Step 1: Initial Setup: Dissolve 5 g (36.7 mmol) of 3-fluorophenylacetic acid in 30 mL of chloroform in a round-bottom flask. Add 3.12 g (38.9 mmol) of ammonium nitrate.[4]
- Step 2: Cooling and Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Add 16.02 mL (113 mmol) of trifluoroacetic anhydride slowly and dropwise. The low temperature is crucial to moderate the reaction rate.[4]
- Step 3: Reaction: Stir the mixture continuously at 0°C for 3 hours.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
- Step 4: Quenching and Extraction: Upon completion, slowly add water to quench the reaction by hydrolyzing the excess TFAA. Separate the chloroform layer.[4]
- Step 5: Washing and Drying: Wash the organic layer with water, then dry it over anhydrous sodium sulfate to remove any residual water.[4]

- Step 6: Isolation and Purification: Concentrate the solution under reduced pressure. Crystallize the crude product from ethyl acetate and grind with acetonitrile to yield the pure **5-fluoro-2-nitrophenylacetic acid**. This method reports a high yield of 87%.^[4]

Chemical Reactivity and Synthetic Utility

The utility of **5-Fluoro-2-nitrophenylacetic acid** as a synthetic intermediate stems from the selective transformations of its three key functional groups.



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Figure 2: Core reactivity pathways of the molecule.

Reduction of the Nitro Group

The conversion of the nitro group to an amine (aniline) is arguably the most critical transformation. This opens up a vast array of subsequent reactions, such as diazotization, acylation, and reductive amination. The choice of reducing agent is paramount and depends on the presence of other sensitive functional groups.

- Tin(II) Chloride (SnCl₂): A mild and effective reagent for reducing aromatic nitro groups, often used when other reducible groups need to be preserved.^[8]

- Iron (Fe) or Zinc (Zn) in Acid: A classic, cost-effective method. The reaction of iron powder in the presence of an acid like acetic or hydrochloric acid provides a mild reduction.[8][9] This method is chemoselective and generally does not affect carboxylic acids or aromatic fluorides.
- Catalytic Hydrogenation ($H_2/Pd-C$): A very common and clean method. However, it is less chemoselective and can potentially reduce other functional groups or cause dehalogenation (loss of fluorine), especially with palladium catalysts.[8] Using Raney Nickel can sometimes be an alternative to avoid dehalogenation of aromatic halides.[8]

The resulting 2-amino-5-fluorophenylacetic acid is a valuable precursor for synthesizing heterocyclic compounds, such as benzimidazoles or quinolones, which are common scaffolds in medicinal chemistry.

Derivatization of the Carboxylic Acid

The carboxylic acid group is readily converted into other functionalities:

- Esters: Formed through Fischer esterification with an alcohol under acidic catalysis.
- Amides: Synthesized by coupling with a primary or secondary amine using standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This is a cornerstone reaction in the construction of peptide-like molecules and other drug candidates.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. While fluorine is generally a poor leaving group in SNAr compared to other halogens, strong nucleophiles under forcing conditions could potentially displace the fluorine atom.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex target molecules.[2][3]

- **Pharmaceutical Development:** It is a key building block for synthesizing various pharmaceuticals.[\[1\]](#)[\[2\]](#) Its structure is particularly relevant for developing anti-inflammatory, analgesic, and antimicrobial agents.[\[1\]](#) The fluorinated and nitrated phenylacetic acid scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) in drug design.[\[1\]](#)[\[2\]](#)
- **Agrochemicals:** The compound is also used in the formulation of agrochemicals, contributing to the development of targeted herbicides and pesticides.[\[1\]](#)
- **Material Science:** The presence of nitro and fluorine functional groups suggests potential applications in developing new materials with specific optical or electrical properties, though this area remains less explored.[\[2\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **5-Fluoro-2-nitrophenylacetic acid**.

Hazard Identification

- **Classification:** This chemical is considered hazardous. It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Signal Word:** Warning.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[3\]](#)[\[10\]](#)

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[6\]](#)[\[12\]](#)[\[14\]](#)
- **Ventilation:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[\[13\]](#)[\[14\]](#)

- General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not ingest.[11][13]

Storage and Disposal

- Storage: Store in a dry, cool, and well-ventilated place.[13][14] Keep the container tightly closed.[3][13] Recommended storage is at room temperature or refrigerated.[6][11]
- Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13][14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13][14]

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